molecular formula C20H27Cl2F3N2O B13732925 6H-Cyclohepta(b)quinoline, 11-(3-(dimethylamino)propoxy)-7,8,9,10-tetrahydro-3-(trifluoromethyl)-, dihydrochloride CAS No. 18833-63-1

6H-Cyclohepta(b)quinoline, 11-(3-(dimethylamino)propoxy)-7,8,9,10-tetrahydro-3-(trifluoromethyl)-, dihydrochloride

Cat. No.: B13732925
CAS No.: 18833-63-1
M. Wt: 439.3 g/mol
InChI Key: MQENDMXFHJIPCA-UHFFFAOYSA-N
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Description

6H-Cyclohepta(b)quinoline, 11-(3-(dimethylamino)propoxy)-7,8,9,10-tetrahydro-3-(trifluoromethyl)-, dihydrochloride is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a cycloheptaquinoline core, a dimethylamino propoxy group, and a trifluoromethyl group. The dihydrochloride form enhances its solubility and stability, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6H-Cyclohepta(b)quinoline, 11-(3-(dimethylamino)propoxy)-7,8,9,10-tetrahydro-3-(trifluoromethyl)-, dihydrochloride typically involves multiple steps:

    Formation of the Cycloheptaquinoline Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the cycloheptaquinoline structure.

    Introduction of the Dimethylamino Propoxy Group: This is achieved through nucleophilic substitution reactions, where a suitable leaving group is replaced by the dimethylamino propoxy group.

    Addition of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents under controlled conditions to introduce the trifluoromethyl group.

    Formation of the Dihydrochloride Salt: The final step involves the treatment of the compound with hydrochloric acid to form the dihydrochloride salt, enhancing its solubility and stability.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, where functional groups are replaced by others under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halides, amines, alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction may produce tetrahydroquinoline derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, the compound may be used as a probe to study various biochemical pathways. Its ability to interact with specific proteins and enzymes makes it valuable for understanding cellular processes.

Medicine

In medicine, the compound’s potential therapeutic properties are of interest. It may be investigated for its ability to modulate biological targets, such as receptors or enzymes, offering potential for drug development.

Industry

In the industrial sector, the compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6H-Cyclohepta(b)quinoline, 11-(3-(dimethylamino)propoxy)-7,8,9,10-tetrahydro-3-(trifluoromethyl)-, dihydrochloride involves its interaction with specific molecular targets. These may include receptors, enzymes, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 6H-Cyclohepta(b)quinoline, 11-(3-(dimethylamino)propoxy)-7,8,9,10-tetrahydro-3-(trifluoromethyl)-, dihydrochloride stands out due to the presence of the trifluoromethyl group. This group enhances the compound’s lipophilicity and metabolic stability, making it more suitable for certain applications, particularly in medicinal chemistry.

Properties

CAS No.

18833-63-1

Molecular Formula

C20H27Cl2F3N2O

Molecular Weight

439.3 g/mol

IUPAC Name

dimethyl-[3-[[3-(trifluoromethyl)-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinolin-5-ium-11-yl]oxy]propyl]azanium;dichloride

InChI

InChI=1S/C20H25F3N2O.2ClH/c1-25(2)11-6-12-26-19-15-7-4-3-5-8-17(15)24-18-13-14(20(21,22)23)9-10-16(18)19;;/h9-10,13H,3-8,11-12H2,1-2H3;2*1H

InChI Key

MQENDMXFHJIPCA-UHFFFAOYSA-N

Canonical SMILES

C[NH+](C)CCCOC1=C2CCCCCC2=[NH+]C3=C1C=CC(=C3)C(F)(F)F.[Cl-].[Cl-]

Origin of Product

United States

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